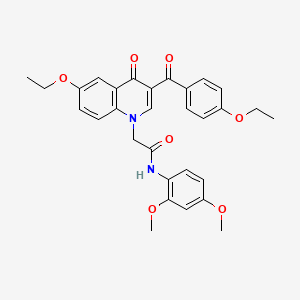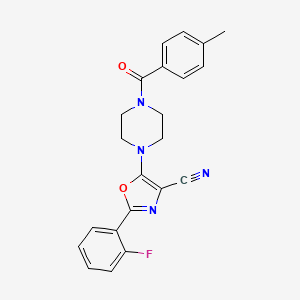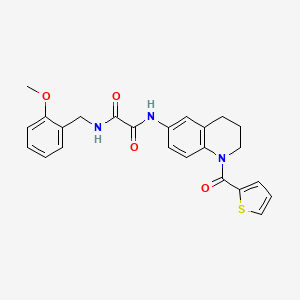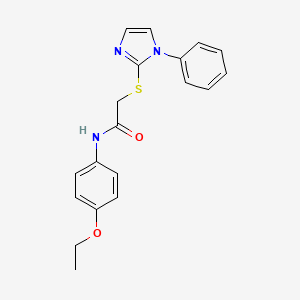
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as EPI or EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPI has been shown to be a potent inhibitor of the androgen receptor (AR) and has been studied for its potential use in the treatment of prostate cancer.
Wirkmechanismus
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide works by binding to the ligand-binding domain of AR and preventing the receptor from binding to androgens. This prevents the activation of AR and the downstream signaling pathways that are involved in prostate cancer growth and progression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of prostate cancer. In preclinical studies, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of prostate cancer cells and to enhance the effectiveness of other anticancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its potency as an inhibitor of AR. This makes it a useful tool for studying the role of AR in prostate cancer growth and progression. However, one limitation of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its specificity for AR. This means that it may not be effective in the treatment of other types of cancer or in other diseases that are not related to AR signaling.
Zukünftige Richtungen
Future research on N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide will likely focus on its potential use in the treatment of CRPC. This may involve the development of more potent and selective inhibitors of AR, as well as the identification of biomarkers that can be used to predict response to treatment. Additionally, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may be studied for its potential use in combination with other anticancer therapies, such as chemotherapy or immunotherapy.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-bromoethanol to form 4-ethoxyphenyl-2-hydroxyethylamine. This compound is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 1-phenyl-1H-imidazole-2-thiol to form N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential use in the treatment of prostate cancer. Prostate cancer is the most commonly diagnosed cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is often associated with significant side effects and can lead to the development of castration-resistant prostate cancer (CRPC). N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of CRPC.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRJOQAUICGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
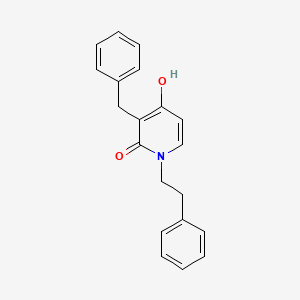
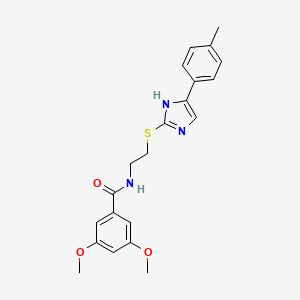
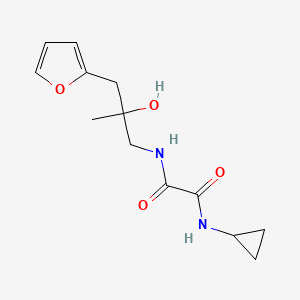
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)
![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)
